1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate
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Overview
Description
1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate is a photochromic compound belonging to the spiropyran family. These compounds are known for their ability to change color upon exposure to light, making them valuable in various applications such as optical memory devices, displays, and sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate typically involves the reaction of 1’,3’,3’-trimethyl-6-hydroxyspiro(2H-1-benzopyran-2,2’-indoline) with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures (0°C) and then allowed to proceed at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions: 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate undergoes various chemical reactions, including:
Photochromic Reactions: The compound can switch between its closed-ring spiropyran form and open-ring merocyanine form upon exposure to ultraviolet light.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the indoline nitrogen or the acrylate group.
Common Reagents and Conditions:
Photochromic Reactions: Ultraviolet light (360-400 nm) is commonly used to induce the photochromic transition.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Scientific Research Applications
1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate has a wide range of scientific research applications:
Chemistry: Used as a photochromic switch in various chemical systems to study light-induced reactions and processes.
Biology: Employed in the development of photoresponsive biomaterials and drug delivery systems.
Medicine: Investigated for potential use in photodynamic therapy and as a component in smart medical devices.
Industry: Utilized in the production of photochromic lenses, optical memory devices, and smart coatings.
Mechanism of Action
The mechanism of action of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate involves the reversible switching between its spiropyran and merocyanine forms. This transition is induced by ultraviolet light, which causes a cleavage of the C-O bond in the spiropyran form, leading to the formation of the merocyanine form. The merocyanine form can revert to the spiropyran form either thermally or under visible light . This reversible switching is the basis for its photochromic properties and applications.
Comparison with Similar Compounds
1’,3’,3’-Trimethyl-6-hydroxyspiro(2H-1-benzopyran-2,2’-indoline): A precursor in the synthesis of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate.
1’,3’,3’-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indoline): Another photochromic compound with similar properties but different substituents.
Uniqueness: 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate is unique due to its specific photochromic properties and the presence of the acrylate group, which allows for further functionalization and incorporation into polymer matrices .
Properties
Molecular Formula |
C22H21NO3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-yl) prop-2-enoate |
InChI |
InChI=1S/C22H21NO3/c1-5-20(24)25-16-10-11-19-15(14-16)12-13-22(26-19)21(2,3)17-8-6-7-9-18(17)23(22)4/h5-14H,1H2,2-4H3 |
InChI Key |
BRBBYZGMQNNZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)OC(=O)C=C)C)C |
Origin of Product |
United States |
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